(1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride
Overview
Description
(1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride is a chemical compound with the empirical formula C6H8ClN3 and a molecular weight of 157.60 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes as in laboratory settings, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride undergoes several types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated imidazole derivatives.
Scientific Research Applications
(1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them . This interaction can lead to a range of biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride
- 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
- 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
- [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride
- (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
Comparison: (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and potential biological activity . Compared to other similar compounds, it may offer different pharmacological profiles and industrial applications .
Properties
IUPAC Name |
2-(3-methylimidazol-4-yl)acetonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c1-9-5-8-4-6(9)2-3-7;/h4-5H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVJRUOQZWZKAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41065-01-4 | |
Record name | (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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